molecular formula C22H34N2O2 B5523101 2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol

2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol

Cat. No.: B5523101
M. Wt: 358.5 g/mol
InChI Key: RPNIQTLKHGQPMW-FQEVSTJZSA-N
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Description

2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C22H34N2O2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.262028332 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methodologies

The development of analytical methodologies, particularly in the realm of High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), is a significant application area. Studies have demonstrated the use of HPLC and TLC for the determination and purity evaluation of complex compounds, highlighting the importance of analytical techniques in assessing the quality and stability of chemical compounds under various conditions. For example, a validated RP-HPLC method has been described for the purity evaluation of specific compounds, with a focus on parameters such as selectivity, precision, accuracy, and stability, which are crucial for ensuring the reliability of analytical results (Muszalska, Śladowska, & Sabiniarz, 2005).

Structural and Reactivity Studies

Research into the structure and reactivity of compounds containing elements like piperidine and pyrrolidine has been extensive. For instance, studies on vinylamines have explored the selectivity and stereochemistry of reactions involving cyclohexanone enamines, which bear structural similarities to the compound . These investigations provide insights into the mechanisms and outcomes of chemical reactions, contributing to a deeper understanding of molecular interactions and transformations (Colonna, Forchiassin, Pitacco, Risaliti, & Valentin, 1970).

Molecular Dynamics and High-Pressure Studies

The impact of molecular structure on dynamics and properties under varying conditions, such as high pressure, has been a subject of interest. Studies on monohydroxy alcohols with phenyl groups have revealed the significance of molecular packing and stiffness on dynamic properties. High-pressure measurements, in particular, have unveiled the critical role of intermolecular bonding and its alterations under pressure, providing valuable insights into the complex behaviors of associated liquids (Kołodziej et al., 2020).

Neuroprotective Potential

Research has identified compounds with structural features similar to 2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol as potential neuroprotective agents. These studies focus on the ability of certain compounds to block N-methyl-D-aspartate (NMDA) responses, a property that could be crucial in the development of treatments for neurological conditions. The identification of compounds with potent NMDA antagonist activity, minimal side effects, and specific structural modifications highlights the therapeutic potential of such molecules (Chenard et al., 1995).

Properties

IUPAC Name

[(2S)-1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]pyrrolidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-22(2,26)13-12-18-8-10-19(11-9-18)17-24-16-6-7-20(24)21(25)23-14-4-3-5-15-23/h8-11,20,26H,3-7,12-17H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNIQTLKHGQPMW-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCCC2C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCC[C@H]2C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.